molecular formula C14H16N2O2 B10878196 (4Z)-4-[(tert-butylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-[(tert-butylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B10878196
M. Wt: 244.29 g/mol
InChI Key: MRTNTWFPTDYMLK-UHFFFAOYSA-N
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Description

4-[(TERT-BUTYLAMINO)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a tert-butylamino group, a phenyl group, and an oxazole ring

Preparation Methods

The synthesis of 4-[(TERT-BUTYLAMINO)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE typically involves the reaction of tert-butylamine with a suitable precursor that contains the oxazole ring and the phenyl group. One common method involves the condensation of tert-butylamine with a phenyl-substituted oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-[(TERT-BUTYLAMINO)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where the tert-butylamino group or the phenyl group is replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with extended conjugation.

Scientific Research Applications

4-[(TERT-BUTYLAMINO)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(TERT-BUTYLAMINO)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-[(TERT-BUTYLAMINO)METHYLENE]-2-PHENYL-1,3-OXAZOL-5-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(tert-butyliminomethyl)-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)15-9-11-13(17)18-12(16-11)10-7-5-4-6-8-10/h4-9,17H,1-3H3

InChI Key

MRTNTWFPTDYMLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CC1=C(OC(=N1)C2=CC=CC=C2)O

Origin of Product

United States

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